molecular formula C13H24N2O4 B15225390 (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

Cat. No.: B15225390
M. Wt: 272.34 g/mol
InChI Key: SZGAJFRQIWTESA-UDNWOFFPSA-N
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Description

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic chemistry, particularly in peptide synthesis, due to its role in protecting amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the amino group using a Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation .

Industrial Production Methods

Industrial production methods for this compound often involve the use of deep eutectic solvents (DES) for Boc deprotection. This method is efficient and sustainable, allowing for the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid undergoes several types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .

Scientific Research Applications

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, such as with TFA . This allows for selective reactions to occur at other functional groups without affecting the amino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid apart is its specific structure, which includes a piperidine ring and a Boc-protected amino group. This unique combination makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

(2R)-2-amino-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-8-7-15(12(18)19-13(2,3)4)6-5-9(8)10(14)11(16)17/h8-10H,5-7,14H2,1-4H3,(H,16,17)/t8?,9?,10-/m1/s1

InChI Key

SZGAJFRQIWTESA-UDNWOFFPSA-N

Isomeric SMILES

CC1CN(CCC1[C@H](C(=O)O)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C

Origin of Product

United States

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